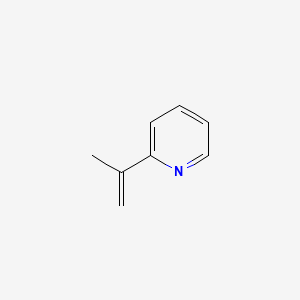

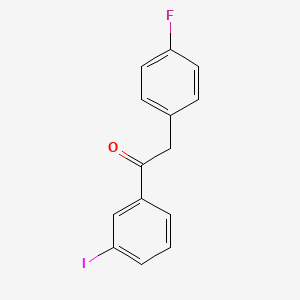

2-(4-Fluorophenyl)-3'-iodoacetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Fluorophenyl)-3'-iodoacetophenone (FIA) is a small organic molecule that has been used in a variety of scientific research applications. It is a common intermediate in the synthesis of various organic compounds, and it has been used in the study of biochemical and physiological effects. FIA has been found to be a useful reagent in the synthesis of various compounds, and it has been used in a variety of laboratory experiments.

科学的研究の応用

1. Biological Baeyer–Villiger Oxidation of Acetophenones

A study on the biological Baeyer–Villiger oxidation of various fluorinated acetophenones, including 2-(4-Fluorophenyl)-3'-iodoacetophenone, revealed that 19F nuclear magnetic resonance (NMR) is an effective method to evaluate the biological conversion of these compounds into phenyl acetates. These acetates serve as valuable synthons for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

2. Molecular Structure and Hyperpolarizability Analysis

Research on the structure of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, synthesized using 4-fluoroacetophenone, showed that the compound has significant hyperpolarizability, indicating its potential in nonlinear optical (NLO) applications. The study provides insights into the molecular structure and electronic properties relevant to fluorinated acetophenones (Najiya et al., 2014).

3. Electrochemical Conversion to 1-(4-Halophenyl)ethanol

An electrochemical method demonstrated the conversion of 4-fluoroacetophenone to 1-(4-fluorophenyl)ethanol, highlighting an efficient approach for synthesizing halophenyl alcohols from acetophenones, which are valuable in various chemical synthesis processes (Ikeda, 1990).

4. Synthesis and Structural Characterization

A novel aromatic ketone containing fluoride, synthesized from 4-fluorophenol and 2,4-difluoroacetophenone, was studied for its structure, confirmed through IR, 1H NMR, and X-ray diffractions. This research contributes to the understanding of fluorinated aromatic ketones' structural properties (Zhai Zhi-we, 2013).

5. Synthesis of 4-Fluorocatechol

The synthesis of 4-fluorocatechol, an important intermediate in pharmaceuticals, from 4-fluoroacetophenone was successfully carried out, demonstrating the utility of this acetophenone derivative in the creation of pharmacologically active compounds (Ling Yong, 2006).

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A study on similar compounds, 2-(4-fluorophenyl)imidazol-5-ones, revealed that they showed promising pharmacokinetic properties .

Result of Action

Similar compounds have been shown to have diverse biological activities, suggesting that this compound may also have a broad range of effects .

特性

IUPAC Name |

2-(4-fluorophenyl)-1-(3-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSLRBSSZMLUEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642351 |

Source

|

| Record name | 2-(4-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-3'-iodoacetophenone | |

CAS RN |

898784-85-5 |

Source

|

| Record name | 2-(4-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。